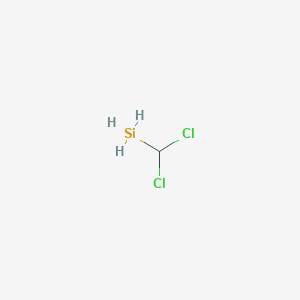
Silane, dichloromethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, dichloromethyl-, also known as methyldichlorosilane, is an organosilicon compound with the formula CH₃SiHCl₂. It is a colorless liquid with a sharp, irritating odor and is highly reactive with water. This compound is primarily used as an intermediate in the production of silicone polymers and other organosilicon compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silane, dichloromethyl- is typically synthesized through the Müller-Rochow process, which involves the reaction of silicon with chloromethane in the presence of a copper catalyst at temperatures between 250 and 300°C . This method is widely used in industrial settings due to its efficiency and scalability.
Industrial Production Methods: The industrial production of dichloro methylsilane follows the same Müller-Rochow process. The reaction is carried out in large reactors where silicon and chloromethane are continuously fed, and the product is distilled to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Silane, dichloromethyl- undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Oxidation: Silane, dichloromethyl- can be oxidized to form silanols and siloxanes under controlled conditions.
Major Products Formed:
Hydrolysis: Silanols and siloxanes
Oxidation: Silanols and siloxanes
Substitution: Alkoxysilanes and aminosilanes
Scientific Research Applications
Silane, dichloromethyl- has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of dichloro methylsilane involves its high reactivity with water and other nucleophiles. Upon hydrolysis, it forms silanols, which can further condense to form siloxane bonds. These siloxane bonds are the backbone of many silicone polymers, providing them with their unique properties such as flexibility, thermal stability, and resistance to chemicals .
Comparison with Similar Compounds
- Dichlorodimethylsilane (CH₃)₂SiCl₂
- Chlorodimethylsilane (CH₃)₂SiHCl
- Methyltrichlorosilane CH₃SiCl₃
Comparison: Silane, dichloromethyl- is unique due to its specific reactivity and the types of products it forms. Compared to dichlorodimethylsilane, which forms more stable and less reactive compounds, dichloro methylsilane is more reactive and versatile in forming various siloxane structures. Chlorodimethylsilane and methyltrichlorosilane have different reactivities and applications, with the former being used in hydrosilylation reactions and the latter in the production of highly cross-linked silicone resins .
Properties
Molecular Formula |
CH4Cl2Si |
|---|---|
Molecular Weight |
115.03 g/mol |
IUPAC Name |
dichloromethylsilane |
InChI |
InChI=1S/CH4Cl2Si/c2-1(3)4/h1H,4H3 |
InChI Key |
UWGIJJRGSGDBFJ-UHFFFAOYSA-N |
Canonical SMILES |
C([SiH3])(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















